molecular formula C10H16O4 B2655091 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid CAS No. 1547039-39-3

1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid

Cat. No.: B2655091
CAS No.: 1547039-39-3
M. Wt: 200.234
InChI Key: OZDLTPZBZMCAOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid involves the formation of spirocyclic structures. One common method includes the use of carbohydrates as precursors, which undergo an intramolecular hydrogen abstraction reaction . Another approach involves the synthesis of spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and specific reaction conditions to achieve the desired spirocyclic structure.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to specific biological targets, modulating their activity. This binding can affect various pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxaspiro[55]undecane-9-carboxylic acid is unique due to its specific spirocyclic structure and the position of the carboxylic acid group

Properties

IUPAC Name

1,4-dioxaspiro[5.5]undecane-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)8-1-3-10(4-2-8)7-13-5-6-14-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDLTPZBZMCAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547039-39-3
Record name 1,4-dioxaspiro[5.5]undecane-9-carboxylic acid
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